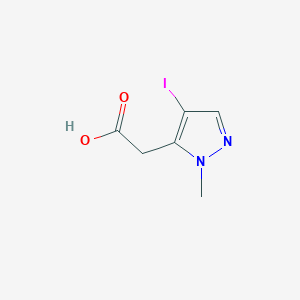

2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-(4-iodo-2-methylpyrazol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O2/c1-9-5(2-6(10)11)4(7)3-8-9/h3H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNGQZDNXUOHCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)I)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 4 Iodo 2 Methylpyrazol 3 Yl Acetic Acid and Analogous Structures

Fundamental Approaches to Pyrazole (B372694) Ring Construction

The synthesis of the pyrazole nucleus is a well-established field in heterocyclic chemistry, with several robust methods available for its construction. These strategies can be broadly categorized into cycloaddition reactions, condensation/annulation processes, and multicomponent reactions, each offering unique advantages in terms of efficiency, regioselectivity, and substrate scope.

Cycloaddition Reactions for Pyrazole Ring Formation

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, represent a powerful and versatile method for constructing the pyrazole ring. nih.gov These reactions typically involve the [3+2] cycloaddition of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile containing a carbon-carbon double or triple bond. nih.govorganic-chemistry.org

Nitrile imines, often generated in situ from hydrazonoyl halides, react with alkynes to yield polysubstituted pyrazoles. organic-chemistry.org Similarly, diazo compounds can react with terminal alkynes to regioselectively produce 3,5-disubstituted pyrazoles. nih.gov The use of α-diazoesters and amides in oxidative [3+2] cycloadditions with electron-deficient terminal olefins has also proven to be an efficient protocol. mdpi.com Another approach involves the reaction of sydnones with alkynes, which provides a general method for constructing 1,4-disubstituted pyrazoles. nih.govorganic-chemistry.org The versatility of cycloaddition is further demonstrated by copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones, which offers a broad range of pyrazole derivatives. organic-chemistry.org

Condensation and Annulation Reactions in Pyrazole Synthesis

The most classic and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. mdpi.combeilstein-journals.orgnih.gov This method is highly reliable for producing a wide array of polysubstituted pyrazoles. mdpi.com The regioselectivity of the condensation can be controlled, particularly in the synthesis of 1-aryl-3,4,5-substituted pyrazoles, by conducting the reaction at room temperature in N,N-dimethylacetamide. mdpi.com

Variations of this approach utilize different starting materials to achieve diverse substitution patterns. For instance, the cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones typically yields pyrazolines, which can then be oxidized to the corresponding pyrazoles. nih.govmdpi.com Similarly, acetylenic ketones react with hydrazines to form pyrazoles directly. mdpi.com Modern methods have also employed enaminones, which can be generated from 1,3-dicarbonyl compounds, to react with hydrazines, furnishing 1,4,5-substituted pyrazoles in a one-pot process. nih.gov An iodine-promoted cascade reaction involving 1,3-dicarbonyl compounds and oxamic acid thiohydrazides provides a straightforward route to functionalized pyrazoles under mild conditions. mdpi.com

Multicomponent Reaction Strategies for Pyrazole Derivatives

Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical strategies for the synthesis of complex molecules, including pyrazole derivatives. mdpi.com These reactions combine three or more starting materials in a single synthetic operation, rapidly building molecular complexity. beilstein-journals.orgnih.govmdpi.com

A common MCR for pyrazole synthesis involves the one-pot reaction of aldehydes, β-ketoesters, and hydrazines. beilstein-journals.org For example, a three-component synthesis of persubstituted pyrazoles has been achieved using this strategy. beilstein-journals.org Four-component reactions are also prevalent, particularly for the synthesis of fused heterocyclic systems like pyrano[2,3-c]pyrazoles. beilstein-journals.orgrsc.org These reactions typically involve an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. rsc.org The efficiency of MCRs can be enhanced through the use of catalysts and alternative energy sources like ultrasound irradiation. mdpi.comrsc.org The modular nature of MCRs allows for the creation of diverse libraries of pyrazole-containing compounds, making it a valuable tool in medicinal and pharmaceutical chemistry. beilstein-journals.orgnih.govmdpi.com

Regioselective Introduction of the Iodine Substituent at the Pyrazole C-4 Position

The introduction of an iodine atom at the C-4 position of the pyrazole ring is a key transformation for the synthesis of 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid. The C-4 position is the most nucleophilic carbon in the pyrazole ring, making it susceptible to electrophilic substitution. researchgate.net

Electrophilic Iodination of Pyrazole Systems

Electrophilic iodination is the most common method for introducing iodine onto the pyrazole ring. This process involves the reaction of the pyrazole substrate with an electrophilic iodine source. The reactivity of the pyrazole ring towards electrophiles can be enhanced by the presence of electron-donating groups. researchgate.net Various methodologies have been developed to achieve high regioselectivity for the C-4 position. bit.edu.cnrsc.org For instance, a trifluoroperacetic acid-mediated electrophilic iodination has been used to introduce multiple iodine atoms onto pyrazole substrates in a one-pot reaction. rsc.org

The choice of iodinating reagent is critical for achieving successful and regioselective iodination. Several reagents have been established as effective for the C-4 iodination of pyrazoles.

N-Iodosuccinimide (NIS): NIS is a mild and versatile iodinating agent used for various electrophilic iodinations. organic-chemistry.orgwikipedia.org For pyrazoles and other aromatic compounds, the reaction is often catalyzed by an acid, such as trifluoroacetic acid or sulfuric acid, to enhance the electrophilicity of the iodine. organic-chemistry.orgresearchgate.net The combination of NIS in trifluoromethanesulfonic acid can generate a superelectrophilic iodine species capable of iodinating even deactivated aromatic systems. acs.org Acidic conditions can also improve the regioselectivity and reaction rate of NIS-mediated iodinations. researchgate.net

Iodine/Cerium Ammonium (B1175870) Nitrate (B79036) (I₂/CAN): The combination of molecular iodine with cerium ammonium nitrate (CAN) provides a highly regioselective method for the C-4 iodination of pyrazoles. nih.govrsc.org CAN acts as a mild oxidant in this system. nih.gov This method has been successfully applied to 1-aryl-3-CF₃-pyrazoles, affording the corresponding 4-iodo derivatives in a highly regioselective manner. nih.govrsc.org The reaction is typically carried out in a solvent like acetonitrile, and heating may be required to achieve complete conversion. nih.gov It is worth noting that with certain electron-rich substrates, CAN can also exhibit nitrating activity. nih.govrsc.org

Iodine Monochloride (ICl): ICl is a highly reactive electrophilic iodine source. ontosight.ai It has been effectively used in a novel dehydration/iodination reaction of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. organic-chemistry.orgnih.gov This room-temperature method provides a selective route to 1-acyl-4-iodo-1H-pyrazoles in good yields. organic-chemistry.orgnih.gov The reaction often includes a base, such as lithium carbonate, to neutralize the HCl formed during the process. organic-chemistry.orgnih.gov

Table 1: Comparison of Common Reagents for C-4 Iodination of Pyrazoles

| Reagent System | Typical Conditions | Advantages | Limitations |

|---|---|---|---|

| N-Iodosuccinimide (NIS) | Acetonitrile or CH₂Cl₂ with a catalytic amount of acid (e.g., TFA, H₂SO₄) organic-chemistry.orgresearchgate.net | Mild conditions; commercially available; suitable for a range of substrates. organic-chemistry.orgwikipedia.org | Often requires an acid catalyst for activation, which may not be compatible with all functional groups. researchgate.net |

| Iodine/Cerium Ammonium Nitrate (I₂/CAN) | Acetonitrile, often with heating nih.govrsc.org | High regioselectivity for the C-4 position; mild oxidant. nih.govrsc.org | CAN can act as a nitrating agent for some electron-rich substrates; may require elevated temperatures. nih.govrsc.org |

| Iodine Monochloride (ICl) | CH₂Cl₂ at room temperature, often with a base (e.g., Li₂CO₃) organic-chemistry.orgnih.gov | Highly reactive; enables tandem dehydration/iodination reactions; mild temperature conditions. organic-chemistry.orgnih.gov | High reactivity may lead to side reactions with sensitive substrates; can generate HCl as a byproduct. ontosight.ainih.gov |

Role of Catalytic Systems (e.g., Cadmium(II) Acetate (B1210297), Molecular Iodine) in Directing Iodination

Catalytic systems play a crucial role in directing the regioselective iodination of pyrazole derivatives, particularly at the C-4 position. The choice of catalyst can significantly influence the reaction's efficiency and selectivity.

Cadmium(II) Acetate:

Cadmium(II) acetate has been demonstrated as an effective mediator for the regioselective iodination of pyrazole derivatives. researchgate.netnih.gov This system is particularly useful for the electrophilic iodination of the C-4 position of the pyrazole ring, especially when the ring contains electron-donating groups. researchgate.netnih.gov The presence of such groups increases the nucleophilicity of the pyrazole ring, facilitating the electrophilic substitution. researchgate.netresearchgate.net The proposed mechanism for iodination initiated by cadmium(II) acetate may involve the formation of acetyl hypoiodite (B1233010). researchgate.netresearchgate.net Studies have explored the iodination of pyrazoles with N-propargyl and C,N-alkyl substituents, elucidating effective pathways for obtaining mono- and triiodo-substituted products. researchgate.netnih.gov The optimization of solvent and reactant ratios is crucial for the successful addition of iodine to the triple bond and substitution of the terminal hydrogen atom of 1-(prop-2-yn-1-yl)-1H-pyrazole at room temperature. kazanmedjournal.ruexlibrisgroup.com

It is noteworthy that the introduction of methyl groups on the pyrazole ring can promote competitive iodination reactions due to the increased nucleophilicity of the ring. researchgate.netresearchgate.net However, dimerized pyrazole rings with carbon atoms at the 4-position have been found to be unreactive towards iodination under these conditions. researchgate.netresearchgate.net

Molecular Iodine:

Molecular iodine (I₂) serves as a versatile and environmentally benign catalyst for various transformations in pyrazole synthesis and functionalization. rsc.orgnih.govrsc.org It has been employed in the one-pot, multicomponent synthesis of highly functionalized pyrazoles. rsc.orgrsc.org For instance, a library of 1,3,5-trisubstituted pyrazoles was synthesized in excellent yields from the reaction of aldehydes, phenylhydrazine, and alkynes in the presence of iodine in an aqueous medium. rsc.org This domino reaction involves the formation of a Schiff base, Mannich addition, and subsequent intramolecular cyclization. rsc.org

Furthermore, molecular iodine catalyzes the synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles from benzoylacetonitrile (B15868) derivatives, arylhydrazines, and diorganyl diselenides. nih.gov This reaction proceeds in MeCN as a solvent and demonstrates a broad functional group tolerance. nih.gov The proposed mechanism involves the reaction of diaryl diselenide with molecular iodine to generate an electrophilic selenium species, which is then attacked by the electron-rich pyrazole. nih.gov Oxygen in the reaction system is believed to regenerate the iodine catalyst. nih.gov Palladium-catalyzed C-H iodination using molecular iodine as the sole oxidant has also been developed for a range of heterocycles, including pyrazoles. acs.org

| Catalytic System | Role in Iodination | Key Features |

| Cadmium(II) Acetate | Mediates regioselective electrophilic iodination at the C-4 position. researchgate.netnih.gov | Effective for pyrazoles with electron-donating groups; may involve acetyl hypoiodite intermediate. researchgate.netresearchgate.net |

| **Molecular Iodine (I₂) ** | Acts as a catalyst in various pyrazole syntheses and functionalizations, including iodination. rsc.orgnih.govrsc.org | Green and efficient; used in multicomponent reactions and C-H iodination. rsc.orgrsc.orgacs.org |

Influence of Solvent Systems (e.g., Acetic Acid, DMSO, MeCN) on Regioselectivity

The choice of solvent can significantly impact the regioselectivity and efficiency of pyrazole iodination.

Acetic Acid: Acetic acid is often used as a solvent in the halogenation of aromatic heterocycles. researchgate.net For instance, the green generation of electrophilic iodine (I+) using hydrogen peroxide in aqueous acetic acid provides access to aromatic heterocyclic halides. researchgate.net Acetic acid has also been utilized in a one-pot synthesis of novel pyrazolyl s-triazine derivatives. nih.govnih.gov

DMSO: Dimethyl sulfoxide (B87167) (DMSO) has been employed as a solvent in the cadmium(II) acetate-mediated iodination of pyrazoles, where it facilitates the formation of mono- and triiodo-substituted products. researchgate.netnih.gov DMSO can also act as an oxidant in certain reactions. For example, a facile one-pot cascade synthesis of 1-aryl-2-(3-aryl)-1H-pyrazol-5-yl-ethane-1,2-diones involves an iodine/DMSO-mediated oxidation step. rsc.org Additionally, a DMSO-promoted regioselective synthesis of C-4 sulfenylated pyrazoles proceeds via a radical pathway. researchgate.net

MeCN: Acetonitrile (MeCN) is a common solvent for various organic reactions. In the context of pyrazole iodination, CAN-mediated iodination with I₂ in MeCN has been shown to afford 4-iodo pyrazole derivatives in a highly regioselective manner. nih.gov Furthermore, molecular iodine-catalyzed synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles is effectively carried out in MeCN at reflux temperature. nih.gov

| Solvent | Role in Iodination and Related Reactions |

| Acetic Acid | Used in green halogenation protocols and one-pot syntheses of pyrazole derivatives. researchgate.netnih.govnih.gov |

| DMSO | Facilitates cadmium(II) acetate-mediated iodination and can act as an oxidant in other pyrazole transformations. researchgate.netnih.govrsc.org |

| MeCN | Employed in CAN-mediated regioselective C-4 iodination and iodine-catalyzed multicomponent reactions. nih.govnih.gov |

Directed Lithiation and Subsequent Quenching with Iodine for C-5 Iodination and Analogs

Directed lithiation followed by quenching with an electrophile, such as iodine, is a powerful strategy for the regioselective functionalization of pyrazoles, particularly at the C-5 position. This method relies on the use of a directing group to guide the deprotonation to a specific site on the pyrazole ring.

Treatment of 1-aryl-3-CF₃-1H-pyrazoles with n-butyllithium (n-BuLi) leads to the formation of a lithium pyrazolide intermediate. nih.govrsc.org Trapping this intermediate with elemental iodine results in the exclusive formation of the 5-iodo derivatives. nih.govrsc.org This high regioselectivity makes it a valuable method for accessing C-5 iodinated pyrazoles, which are useful building blocks for further synthetic transformations. nih.govrsc.org The lithiation of other five-membered heteroaromatic compounds has also been explored, with the position of lithiation being influenced by the substituents on the ring. cdnsciencepub.com

Mechanistic Insights into Regioselective Iodination Pathways

The regioselectivity of pyrazole iodination is governed by the electronic properties of the pyrazole ring and the nature of the iodinating agent and reaction conditions. Pyrazoles are electron-rich heterocyclic systems with nucleophilic centers at N1, N2, and C4, and electrophilic centers at C3 and C5. mdpi.com

In electrophilic iodination reactions, the C-4 position is generally the most susceptible to attack due to its higher electron density. This is particularly true for pyrazoles bearing electron-donating groups, which further activate the ring towards electrophilic substitution. researchgate.netresearchgate.net The mechanism of iodination mediated by cadmium(II) acetate is proposed to involve the in situ formation of acetyl hypoiodite, which acts as the electrophilic iodinating species. researchgate.netresearchgate.net

In contrast, iodination at the C-5 position can be achieved through a directed metalation pathway. The use of a strong base like n-BuLi results in deprotonation at the most acidic proton, which in the case of certain substituted pyrazoles, is at the C-5 position. The resulting lithiated intermediate then reacts with iodine to yield the C-5 iodo derivative. nih.govrsc.org

A radical pathway has also been proposed for the regioselective C5-H direct iodination of indoles, a related heterocyclic system, suggesting that radical mechanisms could also be operative in pyrazole iodination under specific conditions. rsc.org

Methodologies for Installing the 2-Methyl Group on the Pyrazole Ring

The introduction of a methyl group at the N-2 position of the pyrazole ring can be achieved either during the synthesis of the pyrazole ring itself or through post-cyclization methylation of a pre-formed pyrazole.

Strategies for Methylation During Pyrazole Ring Synthesis

A common and direct approach to obtaining N-methylated pyrazoles is to use a methylated hydrazine derivative, such as methylhydrazine, as a building block in the cyclization reaction. nih.gov For example, the one-pot condensation of active methylene (B1212753) reagents, phenylisothiocyanate, and methylhydrazine can afford tetra-functionalized N¹-methyl-substituted pyrazole derivatives. nih.gov The regioselectivity of this cyclization is noteworthy, with the substituted nitrogen atom of methylhydrazine selectively displacing a leaving group to lead to the formation of the N¹-substituted pyrazole. nih.gov

Post-Cyclization Methylation Techniques

The methylation of a pre-existing N-unsubstituted pyrazole is a widely used strategy. However, this approach can lead to a mixture of N1 and N2 regioisomers, as the two nitrogen atoms can have similar reactivities. acs.org

Traditional methylating agents like methyl halides and dimethyl sulfate (B86663) often provide poor selectivity. acs.org To address this challenge, more selective methods have been developed. One such method involves the use of sterically bulky α-halomethylsilanes as masked methylating reagents. acs.orgresearcher.lifeacs.orgnih.gov These reagents significantly improve the selectivity of N-alkylation, achieving N1/N2 regioisomeric ratios of 92:8 to >99:1 for a range of pyrazole substrates. acs.orgresearcher.lifeacs.orgnih.gov The resulting silylated intermediate readily undergoes protodesilylation to yield the N-methyl pyrazole. acs.orgresearcher.lifeacs.orgnih.gov

Synthetic Routes to the Acetic Acid Side Chain at Pyrazole C-3 Position

The introduction of an acetic acid moiety at the C-3 position of the pyrazole ring is a critical transformation that can be achieved through various synthetic pathways. These routes often involve either the direct installation of the side chain or the functionalization of a precursor group already attached to the pyrazole core.

A common strategy to build the acetic acid side chain involves the initial acylation of the pyrazole ring, followed by subsequent chemical modifications. Direct electrophilic acylation of N-substituted pyrazoles can be accomplished using carboxylic acid anhydrides in the presence of a catalytic amount of concentrated sulfuric acid. thieme-connect.com This method provides a straightforward route to 4-acylpyrazoles, which can serve as versatile intermediates. thieme-connect.com For instance, a pyrazole could be acylated with acetic anhydride (B1165640) to introduce an acetyl group, which would then require a homologation sequence (a reaction that extends a carbon chain by one unit) to be converted into the desired acetic acid side chain.

Other methods for introducing a carboxylic acid group or its precursor onto the pyrazole ring are also well-established. These include:

Carboxylation with Oxalyl Chloride: This reagent can be used for the direct carboxylation of some pyrazoles, which initially forms a carboxylic acid chloride that is subsequently hydrolyzed. nih.gov

Hydrolysis of Nitriles: A cyano group (-CN) can be introduced and subsequently hydrolyzed under acidic or basic conditions to form a carboxylic acid.

Alkylation with Haloacetates: N-alkylation of pyrazole esters with reagents like methyl bromoacetate (B1195939) or tert-butyl bromoacetate can introduce the complete acetic acid ester side chain in a single step. scispace.com

Table 1: Selected Methods for Introducing Carboxylic Functionality on Pyrazoles

| Method | Reagents | Intermediate/Product | Reference |

|---|---|---|---|

| Direct Acylation | Acetic Anhydride, H₂SO₄ (cat.) | Acetyl-pyrazole | thieme-connect.com |

| Carboxylation | Oxalyl Chloride, then H₂O | Pyrazole-carboxylic acid | nih.gov |

| Alkylation | tert-Butyl Bromoacetate, Base | Pyrazole-acetic acid tert-butyl ester | scispace.com |

Oxidative methods provide an alternative route for generating the acetic acid functionality from a pre-installed alkyl or hydroxyalkyl side chain. The pyrazole ring itself is generally resistant to oxidation, allowing for the selective oxidation of side chains. pharmaguideline.com A common precursor for this strategy is a 2-(pyrazol-3-yl)ethanol derivative.

The synthesis of N-substituted 2-(pyrazol-4-yl)ethanols has been described, and their subsequent oxidation using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can yield the corresponding 2-oxo-2-(pyrazolyl)acetic acids. researchgate.net Specifically, the oxidation of 2-(Pyrazol-3-yl)ethanol has been shown to produce a mixture containing the desired 2-oxo-2-(pyrazol-3-yl)acetic acid. researchgate.net Similarly, an ethyl group at the C-3 position could potentially be oxidized to the acetic acid group using reagents such as alkaline KMnO₄. pharmdbm.com This approach is advantageous when the corresponding alcohol or alkyl precursors are readily accessible.

Convergent and Divergent Synthetic Strategies for this compound

The construction of a multi-substituted molecule like this compound can be approached through either convergent or divergent strategies. A convergent synthesis involves preparing key fragments of the molecule independently before combining them in the final stages. A divergent synthesis, conversely, utilizes a common intermediate that can be elaborated into a variety of target compounds through different reaction pathways. nih.govrsc.org Temperature-controlled divergent synthesis approaches have been developed that allow for the selective formation of different pyrazole products from common starting materials by simply tuning the reaction temperature. nih.gov

A logical, stepwise (or linear) synthesis is the most direct approach to assembling the target molecule. A plausible sequence for this compound would involve the initial formation of the core pyrazole ring, followed by sequential installation of the required substituents.

A potential stepwise route could be:

Pyrazole Ring Formation: The Knorr pyrazole synthesis is a classic and efficient method, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine. youtube.com For this target, the reaction between ethyl 4,4-diethoxy-3-oxobutanoate (a protected form of a β-ketoester) and methylhydrazine would yield ethyl 2-(1-methyl-1H-pyrazol-5-yl)acetate or its regioisomer, ethyl 2-(2-methyl-1H-pyrazol-3-yl)acetate. Careful control of reaction conditions is necessary to favor the desired N-2 methylation product.

Iodination: The C-4 position of the pyrazole ring is susceptible to electrophilic substitution. pharmaguideline.com The introduction of the iodine atom can be achieved by treating the pyrazole ester with an iodinating agent, such as molecular iodine, often in the presence of a base or an oxidizing agent. nih.gov

Ester Hydrolysis: The final step would be the hydrolysis of the ethyl ester to the carboxylic acid, typically achieved under basic conditions (e.g., using sodium hydroxide) followed by acidic workup.

Optimization of such a sequence involves screening different reagents, solvents, and reaction conditions for each step to maximize yield and purity, thereby creating a robust process suitable for scale-up. researchgate.net

Table 2: Hypothetical Stepwise Synthesis Outline

| Step | Transformation | Key Reagents | Intermediate Product |

|---|---|---|---|

| 1 | Pyrazole Ring Synthesis | β-Ketoester, Methylhydrazine | Ethyl 2-(2-methylpyrazol-3-yl)acetate |

| 2 | Electrophilic Iodination | Molecular Iodine (I₂) | Ethyl 2-(4-iodo-2-methylpyrazol-3-yl)acetate |

| 3 | Ester Hydrolysis | NaOH, then H₃O⁺ | This compound |

A telescoped process, often utilizing flow chemistry, involves passing the output from one reactor directly into the next, again without intermediate isolation. acs.org This methodology is particularly valuable for managing hazardous or unstable intermediates, as they are generated and consumed in a continuous stream, minimizing their accumulation. A telescoped flow process has been developed for the synthesis of N-aryl pyrazoles, where highly energetic diazonium salt and hydrazine intermediates were handled safely. acs.org Such a strategy could be envisioned for the synthesis of this compound, where the formation of the pyrazole, its iodination, and final hydrolysis could potentially be run in a continuous, automated sequence, significantly enhancing process safety and efficiency.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

A ¹H NMR spectrum of 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid would be expected to show distinct signals for each unique proton in the molecule. Key expected signals would include:

A singlet for the proton on the pyrazole (B372694) ring (H-5).

A singlet for the methyl group protons attached to the nitrogen atom (N-CH₃).

A singlet for the methylene (B1212753) protons of the acetic acid group (-CH₂-COOH).

A broad singlet for the acidic proton of the carboxylic acid group (-COOH), the chemical shift of which would be concentration and solvent dependent.

The integration of these signals would correspond to the number of protons in each environment (1H, 3H, 2H, and 1H, respectively).

The ¹³C NMR spectrum would reveal the number of unique carbon environments. For this compound, five distinct signals would be anticipated in the broadband decoupled spectrum, corresponding to:

The carbonyl carbon of the carboxylic acid.

The three carbon atoms of the pyrazole ring (C-3, C-4, and C-5). The carbon bearing the iodine atom (C-4) would likely show a significantly different chemical shift compared to the other ring carbons.

The methylene carbon of the acetic acid group.

The methyl carbon attached to the nitrogen.

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, a suite of 2D-NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this molecule, no significant ¹H-¹H couplings are expected, so the COSY spectrum would likely be uninformative for connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. columbia.edu It would definitively link the proton signals for the pyrazole ring proton, the N-methyl group, and the methylene group to their corresponding carbon signals.

For pyrazole systems with a proton on a nitrogen atom, NMR spectroscopy is a key tool for studying tautomerism—the equilibrium between two or more interconverting structural isomers. mdpi.com By analyzing chemical shifts and signal broadening at different temperatures, it is possible to determine the position of the tautomeric equilibrium and the rate of proton exchange. However, in this compound, the nitrogen at the 2-position is substituted with a methyl group, which quenches the possibility of the common annular tautomerism seen in N-unsubstituted pyrazoles.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and elemental composition.

HRMS would be used to determine the exact mass of the molecular ion with high precision. This experimental mass would then be compared to the calculated theoretical mass of the chemical formula (C₆H₇IN₂O₂) to confirm the elemental composition of the compound. This technique is a cornerstone of modern chemical analysis for confirming the identity of a synthesized molecule.

While a theoretical analysis of the expected spectroscopic data for this compound can be performed, the absence of published, experimental data prevents a factual and detailed report as requested. The scientific community relies on the publication and dissemination of such data to validate and build upon research findings. Without this primary data, a comprehensive and scientifically rigorous article on the advanced spectroscopic characterization of this specific compound cannot be completed.

Analysis of Fragmentation Patterns for Structural Confirmation

Mass spectrometry is a powerful tool for confirming molecular weight and deducing structural information through the analysis of fragmentation patterns. For this compound (molar mass: 279.98 g/mol ), the electron impact (EI) mass spectrum is expected to reveal key fragments that confirm its structure.

The fragmentation would likely proceed through several key pathways characteristic of its functional groups:

Loss of the Carboxylic Acid Group: A common fragmentation for carboxylic acids is the cleavage of the bond adjacent to the carbonyl group, leading to the loss of the entire carboxyl group (-COOH). libretexts.org This would result in a prominent peak at m/z 235 (M - 45).

Alpha Cleavage of the Acetic Acid Side Chain: Cleavage of the C-C bond between the pyrazole ring and the methylene group of the acetic acid side chain would generate a stable pyrazolyl radical and a fragment corresponding to the [CH₂COOH]⁺ ion, although the charge is more likely to be retained on the larger, more stable heterocyclic fragment.

Loss of Iodine: The carbon-iodine bond is relatively weak and can cleave to produce a fragment ion at m/z 153 (M - 127) and an iodine radical. docbrown.info A peak corresponding to the iodine cation (I⁺) at m/z 127 might also be observed, although this is typically of low abundance. docbrown.info

Pyrazole Ring Fragmentation: Pyrazole rings themselves undergo characteristic fragmentation, often involving the loss of HCN or N₂. researchgate.net These cleavages would produce a complex pattern of lower mass ions, helping to confirm the presence of the pyrazole core.

A proposed fragmentation pathway is detailed in the table below.

| Proposed Fragment Ion | m/z (Mass-to-Charge Ratio) | Neutral Loss | Description |

| [C₆H₇IN₂O₂]⁺ | 280 | - | Molecular Ion (M⁺) |

| [C₅H₆IN₂]⁺ | 235 | COOH | Loss of the carboxyl group |

| [C₆H₇N₂O₂]⁺ | 153 | I | Loss of an iodine atom |

| [I]⁺ | 127 | C₆H₇N₂O₂ | Iodine cation |

This table represents a theoretical fragmentation pattern based on the chemical structure and known fragmentation behaviors of related functional groups.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and FT-Raman, provides invaluable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid group and the substituted pyrazole ring. While an experimental spectrum for the title compound is not available, the expected absorption bands can be predicted based on data from analogous structures like pyrazole-carboxylic acids and acetic acid itself. researchgate.netspectrabase.comresearchgate.net

Key Predicted FT-IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) | The very broad nature of this peak is due to strong intermolecular hydrogen bonding between the carboxylic acid dimers. |

| C-H (pyrazole ring) | C-H stretch | ~3110 | Characteristic stretching vibration for C-H bonds on the pyrazole ring. mdpi.com |

| C-H (methyl/methylene) | C-H stretch | 2960 - 2850 | Asymmetric and symmetric stretching of the N-methyl and methylene groups. researchgate.net |

| Carbonyl | C=O stretch | 1720 - 1680 | Strong absorption characteristic of the carboxylic acid carbonyl group, typically lowered by hydrogen bonding. |

| Pyrazole Ring | C=N, C=C stretch | 1600 - 1450 | A series of bands corresponding to the stretching vibrations within the heterocyclic ring. |

| Carboxylic Acid | C-O stretch / O-H bend | 1440 - 1395 and 1300-1200 | In-plane O-H bending and C-O stretching vibrations. |

| Pyrazole Ring | Ring vibrations | 1100 - 900 | "Breathing" and other skeletal vibrations of the pyrazole ring. |

| Carbon-Iodine | C-I stretch | 600 - 500 | The C-I stretching vibration is expected in the far-infrared region. |

This data is predictive and based on characteristic group frequencies and data from similar compounds. researchgate.netmdpi.com

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. Raman scattering is more sensitive to non-polar bonds and symmetric vibrations. Therefore, the pyrazole ring and the C-I bond should give rise to distinct Raman signals. The spectrum of pyrazole-3-carboxylic acid shows characteristic Raman bands that can be used as a reference. spectrabase.com

Key Predicted FT-Raman Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| C-H (pyrazole ring) | C-H stretch | ~3110 | Symmetric C-H stretching of the pyrazole ring is expected to be Raman active. |

| C-H (methyl/methylene) | C-H stretch | 2960 - 2850 | Symmetric and asymmetric stretches of the alkyl groups. |

| Carbonyl | C=O stretch | 1720 - 1680 | The carbonyl stretch is also visible in Raman, though generally weaker than in IR. |

| Pyrazole Ring | Ring breathing/stretching | 1500 - 1300 | Symmetrical ring stretching modes are typically strong in the Raman spectrum. |

| Carbon-Iodine | C-I stretch | 600 - 500 | The C-I bond, being relatively non-polar, is expected to produce a noticeable Raman signal. |

This data is predictive and based on the principles of Raman spectroscopy and data from analogous compounds. spectrabase.comresearchgate.netrsc.org

Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Information (if applicable)

Vibrational circular dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light and is a powerful technique for determining the absolute configuration of chiral molecules.

The compound this compound is an achiral molecule as it does not possess a stereocenter and lacks any element of chirality. Therefore, in an isotropic medium such as a solution, it will not exhibit any VCD signal. A VCD spectrum is only possible if chirality is induced in a sample, for example, by crystallization in a chiral space group (a crystal that lacks an inversion center or a mirror plane). However, as no crystallographic data for this compound has been reported, its potential for forming chiral crystals remains unknown.

X-ray Crystallography for Solid-State Molecular Architecture

Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

A search of crystallographic databases indicates that the crystal structure of this compound has not been reported. However, the analysis of crystal structures of closely related compounds allows for a reasoned prediction of the key interactions that would define its solid-state architecture.

Key Predicted Structural Features and Intermolecular Interactions:

Carboxylic Acid Dimerization: Carboxylic acids in the solid state almost universally form centrosymmetric dimers through strong hydrogen bonds between two -COOH groups. It is highly probable that this compound would exhibit this classic R²₂(8) hydrogen-bonding motif. The structure of a cocrystal of 4-nitropyrazole with acetic acid demonstrates this type of interaction. doaj.org

Halogen Bonding: The iodine atom on the pyrazole ring is a potential halogen bond donor. It could form interactions with halogen bond acceptors, such as the carbonyl oxygen of a neighboring molecule or the nitrogen atoms of the pyrazole ring. Studies on 4-iodo-1H-pyrazole and other 5-iodo-1-arylpyrazoles have confirmed the presence of such intermolecular interactions, which play a significant role in their crystal packing. mdpi.comresearchgate.net

π-π Stacking: The planar pyrazole rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

The table below summarizes crystallographic data for a relevant analogous compound, 4-Iodo-1H-pyrazole, which highlights the types of structural parameters that would be determined. mdpi.com

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| 4-Iodo-1H-pyrazole | C₃H₃IN₂ | Monoclinic | P2₁/n | 7.9176(6) | 5.5186(4) | 12.0152(9) | 99.191(3) |

Data for 4-Iodo-1H-pyrazole is from reference mdpi.com. This data illustrates the kind of precise structural information that would be obtained from a single-crystal X-ray analysis of the title compound.

Elucidation of Supramolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystalline solid is governed by a variety of non-covalent interactions, collectively known as supramolecular interactions. These interactions, though weaker than covalent bonds, are directional and play a critical role in determining the crystal packing and, consequently, the material's properties. For this compound, several key interactions would be anticipated.

The carboxylic acid moiety is a strong hydrogen bond donor (-OH) and acceptor (C=O). This typically leads to the formation of robust hydrogen-bonding networks. One common motif for carboxylic acids is the formation of centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) graph set motif.

Furthermore, the pyrazole ring contains nitrogen atoms that can act as hydrogen bond acceptors. The presence of the iodine atom introduces the possibility of halogen bonding. Halogen bonds are directional interactions between a halogen atom (in this case, iodine) and a Lewis base (such as the nitrogen or oxygen atoms in neighboring molecules). The strength of these interactions depends on the polarizability of the halogen and the nature of the acceptor atom.

In the absence of experimental data, a hypothetical table of potential intermolecular interactions is presented below.

| Interaction Type | Donor | Acceptor | Potential Motif |

| Hydrogen Bond | O-H (Carboxylic Acid) | O=C (Carboxylic Acid) | R²₂(8) dimer |

| Hydrogen Bond | O-H (Carboxylic Acid) | N (Pyrazole) | Chain or sheet formation |

| Halogen Bond | C-I | O=C (Carboxylic Acid) | Linear or bent interactions |

| Halogen Bond | C-I | N (Pyrazole) | Directional contacts influencing packing |

| π-π Stacking | Pyrazole Ring | Pyrazole Ring | Offset or face-to-face stacking |

Conformational Analysis of the Pyrazole Ring and Acetic Acid Side Chain in the Solid State

The pyrazole ring itself is an aromatic heterocycle and is expected to be largely planar. The primary conformational flexibility arises from the rotation around the C-C single bond connecting the pyrazole ring to the acetic acid group. The preferred conformation would be one that minimizes steric hindrance while maximizing favorable intermolecular interactions within the crystal lattice.

For instance, the planarity of the carboxylic acid group relative to the pyrazole ring would be a key feature. A co-planar arrangement might be favored to enhance electronic conjugation, but could be disrupted by steric clashes with the N-methyl group or the iodine atom. X-ray crystallography would be the definitive technique to determine these conformational details.

A representative data table that would be generated from a single-crystal X-ray diffraction study is shown below, illustrating the type of torsional angles that would be analyzed.

| Torsion Angle | Atoms Involved | Expected Value (degrees) | Significance |

| τ₁ | N(2)-C(3)-C(acetic)-C(OOH) | Varies | Orientation of acetic acid chain |

| τ₂ | C(4)-C(3)-C(acetic)-C(OOH) | Varies | Defines planarity with the ring |

| τ₃ | C(3)-C(acetic)-C(OOH)-O | ~180 or ~0 | Planarity of the carboxylic acid group |

Reactivity and Chemical Transformations of 2 4 Iodo 2 Methylpyrazol 3 Yl Acetic Acid

Chemical Reactions Involving the Pyrazole (B372694) Heterocycle

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of two adjacent nitrogen atoms and the substituents on the ring.

The pyrazole ring can undergo substitution reactions, with the regiochemical outcome being highly dependent on the reaction conditions and the nature of the existing substituents.

Electrophilic Aromatic Substitution : In general, electrophilic substitution on the pyrazole ring occurs preferentially at the C-4 position, which is the most electron-rich carbon atom. arkat-usa.org The presence of activating groups, such as alkyl substituents, enhances the nucleophilicity of the pyrazole ring and facilitates electrophilic attack. researchgate.net Conversely, electron-withdrawing groups decrease the ring's reactivity. researchgate.net In the case of 1-methylpyrazoles, electrophilic attack is strongly directed to the C-4 position. researchgate.net The synthesis of 4-iodopyrazoles is often achieved through electrophilic iodination of the corresponding pyrazole precursor using various iodinating agents, such as iodine in the presence of an oxidizing agent or N-iodosuccinimide (NIS). nih.govnih.gov The efficiency of such reactions is contingent on the electronic properties of the substituents already present on the ring. researchgate.net

Nucleophilic Aromatic Substitution : Direct nucleophilic substitution of hydrogen on an unactivated pyrazole ring is uncommon. However, the ring can be susceptible to nucleophilic attack if it is substituted with potent electron-withdrawing groups, such as a nitro group. osti.gov Such reactions, often termed nucleophilic aromatic substitution (SNAr), typically require a good leaving group at the position of attack.

For the title compound, 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid, the C-4 position is already occupied by an iodine atom. Therefore, further electrophilic substitution on the ring at this position is precluded. Electrophilic attack at other positions (C-5) is less favorable.

Annular tautomerism is a characteristic feature of N-unsubstituted pyrazoles, involving the migration of a proton between the two ring nitrogen atoms (N-1 and N-2). numberanalytics.comnih.gov This equilibrium can significantly impact the reactivity of the pyrazole, as the two tautomers may exhibit different electronic properties and steric environments, potentially leading to a mixture of products in chemical reactions. numberanalytics.comnih.govresearchgate.net The position of the tautomeric equilibrium is influenced by factors such as the nature of substituents, the solvent, and temperature. researchgate.netbeilstein-journals.orgresearchgate.net

However, in this compound, the nitrogen at the 2-position is substituted with a methyl group. This N-methylation completely prevents annular tautomerism because there is no mobile proton on the pyrazole ring's nitrogen atoms. rrbdavc.org The absence of tautomerism fixes the structure of the heterocyclic core, leading to more predictable and selective reactivity compared to its N-unsubstituted analogues. This structural rigidity is advantageous in synthetic chemistry, as it avoids the formation of regioisomeric products that can arise from reactions on a tautomeric mixture.

Transformations of the Iodine Substituent at C-4

The carbon-iodine bond at the C-4 position is a key site for reactivity, providing a versatile anchor point for the introduction of new functional groups and the construction of more complex molecular architectures.

The iodine atom serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, making 4-iodopyrazoles valuable building blocks in organic synthesis. rsc.org

Suzuki-Miyaura Coupling : This reaction creates a carbon-carbon bond between the pyrazole ring and various aryl, heteroaryl, or vinyl groups by reacting the 4-iodopyrazole (B32481) with a corresponding boronic acid or ester. rsc.orgnih.govrsc.org The reaction is typically catalyzed by a palladium complex. While iodopyrazoles are effective substrates, some studies suggest that bromo- and chloropyrazoles can occasionally be superior, as they may show a reduced tendency for a competing side reaction known as dehalogenation. acs.org

Sonogashira Coupling : The Sonogashira reaction is a highly effective method for forming a C(sp)-C(sp²) bond by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.org 4-Iodopyrazoles readily participate in this reaction, which employs a palladium catalyst and a copper(I) co-catalyst, typically in the presence of an amine base. tandfonline.comorganic-chemistry.orgjk-sci.com This reaction proceeds under mild conditions and is tolerant of a wide range of functional groups, making it a powerful tool for the synthesis of complex molecules containing the pyrazole scaffold. wikipedia.orgresearchgate.net

Table 1: Examples of Cross-Coupling Reactions on 4-Iodopyrazole Systems This table presents generalized conditions and may not be directly applicable to the title compound without optimization.

| Reaction Type | Coupling Partner | Catalyst System | Base | Typical Product | Ref |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-Arylpyrazole | rsc.org |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | 4-Alkynylpyrazole | tandfonline.com |

While the C-I bond is more commonly cleaved in cross-coupling reactions, it can also undergo nucleophilic substitution, where the iodine atom is displaced by a nucleophile. Direct SNAr reactions on unactivated aryl iodides are challenging. fiveable.me However, these transformations can be facilitated by transition metal catalysis, most notably with copper. nih.gov A reported protocol for the direct 4-alkoxylation of 4-iodo-1H-pyrazoles involves a copper(I) iodide-catalyzed coupling reaction with alcohols in the presence of a base. nih.gov This demonstrates that the iodine atom can be replaced by heteroatom nucleophiles, expanding the synthetic utility of the 4-iodopyrazole core. nih.govnih.gov

The iodine substituent at C-4 can be removed and replaced with a hydrogen atom through reductive deiodination (also known as hydrodeiodination). This transformation can be achieved through several methods.

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it susceptible to cleavage under reductive conditions. reddit.com Catalytic hydrogenation, often using a palladium catalyst on a carbon support (Pd/C) under a hydrogen atmosphere, is a common and effective method for achieving this. nih.govresearchgate.net Additionally, various metal-mediated reduction systems can be employed for the hydrodehalogenation of aryl halides. acs.org In some cases, particularly with electron-rich aromatic systems, deiodination can even occur spontaneously or be induced by heat or light via radical pathways. reddit.com This reductive process allows for the synthesis of pyrazole derivatives that are unsubstituted at the C-4 position, starting from the corresponding 4-iodo precursor.

Reactivity of the Acetic Acid Moiety

The carboxylic acid functional group is the primary site of reactivity in this compound, allowing for a diverse range of chemical modifications. These transformations are fundamental in synthesizing new derivatives with potential applications in various fields of chemical research.

Esterification and Amidation Reactions of the Carboxylic Acid

The conversion of the carboxylic acid to esters and amides represents two of the most common and important derivatizations of this compound.

Esterification Reactions

The esterification of this compound can be accomplished through several standard methods. The classical Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is a viable approach. For milder conditions, particularly with sensitive substrates, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) can be employed, often with a catalyst like 4-(dimethylamino)pyridine (DMAP), to facilitate the reaction at room temperature. The choice of alcohol can be varied to produce a wide array of esters.

| Ester Derivative | Alcohol | Reaction Conditions | Plausible Yield |

|---|---|---|---|

| Methyl 2-(4-iodo-2-methylpyrazol-3-yl)acetate | Methanol | H₂SO₄ (catalytic), Reflux | High |

| Ethyl 2-(4-iodo-2-methylpyrazol-3-yl)acetate | Ethanol | DCC, DMAP, CH₂Cl₂ | Very High |

| tert-Butyl 2-(4-iodo-2-methylpyrazol-3-yl)acetate | tert-Butanol | Steglich esterification (DCC/DMAP) | Moderate to High |

Amidation Reactions

The synthesis of amides from this compound is readily achievable through the use of modern coupling reagents. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in conjunction with a hindered base like diisopropylethylamine (DIPEA), facilitate the formation of an amide bond with a primary or secondary amine under mild conditions. An alternative, more traditional two-step method involves the initial conversion of the carboxylic acid to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the desired amine.

| Amide Derivative | Amine | Reaction Conditions | Plausible Yield |

|---|---|---|---|

| N-Benzyl-2-(4-iodo-2-methylpyrazol-3-yl)acetamide | Benzylamine | HATU, DIPEA, DMF | High |

| 2-(4-Iodo-2-methylpyrazol-3-yl)-N-phenylacetamide | Aniline | 1. (COCl)₂, cat. DMF; 2. Aniline, Et₃N | High |

| 1-(2-(4-Iodo-2-methylpyrazol-3-yl)acetyl)piperidine | Piperidine | HBTU, DIPEA, CH₂Cl₂ | Very High |

Derivatization of the Carboxylic Acid Group

Beyond ester and amide formation, the carboxylic acid functionality can be a starting point for other significant transformations. For example, reduction of the carboxylic acid to the corresponding primary alcohol, 2-(4-iodo-2-methylpyrazol-3-yl)ethanol, can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. Another potential derivatization is the conversion to an acyl halide, which serves as a versatile intermediate for the synthesis of various other derivatives.

Oxidation Reactions of the Acetic Acid Side Chain

The acetic acid side chain of this compound can be susceptible to oxidation, potentially leading to the cleavage of the carbon-carbon bond between the pyrazole ring and the acetyl group. While specific studies on this particular molecule are not prevalent, general methods for the oxidative decarboxylation of arylacetic acids are known. cdnsciencepub.comnih.gov For instance, treatment with strong oxidizing agents under forcing conditions could potentially yield 4-iodo-2-methyl-1H-pyrazole-3-carboxylic acid. The feasibility and selectivity of such an oxidation would depend on the chosen oxidant and reaction conditions, as the pyrazole ring itself possesses a degree of aromatic stability.

Mechanistic Studies of Key Chemical Transformations

While dedicated mechanistic studies for the reactions of this compound are not widely available, the underlying mechanisms for its principal transformations are well-established in the field of organic chemistry.

The Fischer esterification is known to proceed via a series of reversible steps initiated by the protonation of the carbonyl oxygen of the carboxylic acid. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic alcohol. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. uobaghdad.edu.iq

Amidation reactions facilitated by coupling agents like carbodiimides involve the initial activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of a tetrahedral intermediate that collapses to the stable amide product and the urea (B33335) byproduct.

The mechanisms for other derivatizations, such as reduction with LiAlH₄, involve the nucleophilic addition of a hydride to the carbonyl carbon of the carboxylic acid.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net It provides valuable insights into geometry, energy levels, and chemical reactivity. researchgate.net DFT calculations are instrumental in building a comprehensive profile of a molecule's intrinsic properties. eajournals.org

The flexibility of 2-(4-iodo-2-methylpyrazol-3-yl)acetic acid is primarily due to the rotation around the single bond connecting the acetic acid side chain to the pyrazole (B372694) ring. Conformational analysis maps the potential energy surface as a function of this rotation, identifying low-energy, stable conformers. The key dihedral angle is defined by the atoms C4-C3-C(acetic)-C(OOH). By systematically rotating this bond, an energy landscape can be generated to locate the most stable spatial arrangements of the molecule. The results typically show that conformers minimizing steric hindrance between the acetic acid group and the N-methyl group are energetically favored.

| Conformer | Dihedral Angle (C4-C3-C-C) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Global Minimum | ~90° | 0.00 | Acetic acid group is roughly perpendicular to the pyrazole ring, minimizing steric clash. |

| Local Minimum | ~270° | 0.25 | A second, slightly less stable perpendicular arrangement. |

| Transition State | 0° | ~5.0 | Eclipsed conformation with the carbonyl group facing the N-methyl group, representing a rotational barrier. |

| Transition State | 180° | ~4.5 | Eclipsed conformation with the carbonyl group facing the iodo substituent. |

DFT calculations can accurately predict spectroscopic data, which is crucial for the structural elucidation of new compounds. researchgate.net

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic shielding constants can be converted into NMR chemical shifts. These predicted shifts for both ¹H and ¹³C nuclei serve as a powerful tool for interpreting experimental spectra. nih.govresearchgate.net The chemical environment of each atom, influenced by factors like electronegativity and aromaticity, dictates its predicted shift.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| COOH | ~11.0-12.0 | ~170-175 |

| CH₂ (acetic) | ~3.6 | ~30-35 |

| H5 (pyrazole ring) | ~7.5 | - |

| C3 (pyrazole ring) | - | ~145-150 |

| C4-I (pyrazole ring) | - | ~75-80 |

| C5 (pyrazole ring) | - | ~135-140 |

| N-CH₃ | ~3.8 | ~35-40 |

Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra is achieved by calculating the vibrational modes of the molecule. researchgate.net Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. These predictions are vital for assigning peaks in experimental vibrational spectra. researchgate.net

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid | ~3550 (monomer) |

| C=O Stretch | Carboxylic Acid | ~1760 |

| C-N Stretch | Pyrazole Ring | ~1400-1500 |

| C-O Stretch | Carboxylic Acid | ~1250 |

| C-I Stretch | Iodo-substituent | ~500-600 |

DFT is used to map the electronic landscape of a molecule, revealing sites susceptible to chemical reactions. researchgate.net Analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—helps identify regions likely to act as electron donors and acceptors, respectively. eajournals.org For this compound, the HOMO is expected to be localized on the electron-rich pyrazole ring, while the LUMO is likely centered on the carboxylic acid group, particularly the carbonyl carbon. Molecular Electrostatic Potential (MEP) maps further visualize electron-rich (negative potential, red) and electron-poor (positive potential, blue) regions, highlighting the acidic proton and the carbonyl oxygen as sites for electrophilic and nucleophilic interactions.

| Descriptor | Calculated Value | Interpretation |

|---|---|---|

| E(HOMO) | ~ -6.5 eV | Indicates the molecule's capacity to donate electrons. |

| E(LUMO) | ~ -1.0 eV | Indicates the molecule's capacity to accept electrons. |

| HOMO-LUMO Gap | ~ 5.5 eV | Relates to the chemical stability and reactivity of the molecule. |

| Tautomer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Keto Form | Standard carboxylic acid structure | 0.00 |

| Enol Form | C=C(OH)₂ structure | > 20.0 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability Investigations

Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time, accounting for its movements and interactions with its environment, such as a solvent. eajournals.org An MD simulation of this compound, typically in a water box, would reveal the flexibility of the acetic acid side chain, the stability of its preferred conformations, and the formation of hydrogen bonds between the carboxylic acid group and surrounding water molecules. researchgate.net Key outputs like the Root Mean Square Deviation (RMSD) can assess the stability of the molecule's structure throughout the simulation.

Molecular Docking Studies to Understand Ligand-Target Interactions at a Molecular Level

Molecular docking is a computational technique that predicts how a small molecule (ligand) binds to the active site of a large molecule, usually a protein. eajournals.org This method is fundamental in drug discovery for screening potential drug candidates. researchgate.net For this compound, docking studies could be performed against various enzymes where pyrazole derivatives have shown activity, such as cyclooxygenase-2 (COX-2). researchgate.net The study would predict the binding pose, calculate a docking score indicative of binding affinity, and identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) with amino acid residues in the protein's active site. nih.govscispace.com

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Affinity (Docking Score) | -8.5 kcal/mol | Indicates a strong and favorable binding interaction. |

| Hydrogen Bonds | Carboxylic acid group with Arg120 and Tyr355 | Key electrostatic interactions anchoring the ligand in the active site. |

| Hydrophobic Interactions | Pyrazole ring with Leu352, Val523 | Contribute to the stability of the ligand-protein complex. |

| Halogen Bond | Iodo-substituent with a backbone carbonyl | A potential directional interaction contributing to binding affinity. |

Structure-Property Relationship Studies through Computational Modeling

Computational modeling is a important tool in establishing structure-property relationships for novel chemical entities like "this compound". Density Functional Theory (DFT) is a commonly employed method for such investigations, providing a balance between computational cost and accuracy. researchgate.netnih.gov Through DFT calculations, the optimized molecular geometry, electronic properties, and spectroscopic features of the molecule can be predicted.

Key aspects of structure-property relationship studies for "this compound" would typically involve:

Molecular Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping: MEP maps are valuable for identifying the electrophilic and nucleophilic sites within the molecule. cambridge.org These maps illustrate the charge distribution and are useful for predicting how the molecule will interact with other chemical species.

Table 1: Representative Computational Parameters for Analysis

| Parameter | Information Gained |

| Optimized Molecular Geometry | Provides the most stable 3D structure of the molecule. |

| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Identifies regions of positive and negative electrostatic potential, predicting sites for electrophilic and nucleophilic attack. |

These computational studies are instrumental in rationalizing the observed properties of "this compound" and can guide the design of new derivatives with tailored characteristics.

Application of Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound method for analyzing the chemical bonds and non-covalent interactions within "this compound". This theory, developed by Richard Bader, partitions the electron density of a molecule into atomic basins, allowing for a rigorous definition of atoms and the bonds that connect them.

The application of QTAIM to "this compound" would focus on the analysis of bond critical points (BCPs). The properties of the electron density at these points provide quantitative information about the nature of the chemical bonds.

Table 2: QTAIM Parameters for Bonding Analysis

| QTAIM Parameter at Bond Critical Point (BCP) | Significance |

| Electron Density (ρ(r)) | Higher values indicate a stronger bond. |

| Laplacian of Electron Density (∇²ρ(r)) | The sign indicates the nature of the interaction: negative for covalent bonds, positive for closed-shell interactions (e.g., ionic bonds, hydrogen bonds, van der Waals interactions). |

| Total Electron Energy Density (H(r)) | The sign of H(r) can help to distinguish between different types of hydrogen bonds. |

A QTAIM analysis of "this compound" would be particularly insightful for characterizing:

The covalent bonds within the pyrazole ring and the acetic acid side chain.

The nature of the carbon-iodine bond.

Potential intramolecular non-covalent interactions, such as hydrogen bonds, that may influence the molecule's conformation and stability.

By providing a detailed picture of the electron density distribution, QTAIM analysis can complement other computational methods and experimental data to provide a comprehensive understanding of the bonding in "this compound".

Structure Activity Relationship Sar Studies of 2 4 Iodo 2 Methylpyrazol 3 Yl Acetic Acid Derivatives in Molecular Recognition

Rational Design Principles for Pyrazole (B372694) Acetic Acid Scaffolds Aimed at Specific Molecular Interactions

The pyrazole ring is a privileged scaffold in medicinal chemistry due to its synthetic accessibility and versatile bioisosteric properties. mdpi.com The rational design of pyrazole acetic acid derivatives often begins with identifying a biological target and its binding site characteristics. Computational methods like molecular docking and pharmacophore modeling are frequently employed to predict how different substitutions on the pyrazole ring and modifications to the acetic acid side chain will influence binding. researchgate.netnih.gov

Key design principles for these scaffolds include:

Scaffold Hopping and Rigidification: The pyrazole core can be used to replace other less stable or less specific scaffolds, providing a rigid framework that can properly orient substituents for optimal interaction with a target. nih.gov

Exploitation of Specific Interactions: The design process aims to introduce functionalities that can form specific non-covalent interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, with the target protein. tandfonline.com

For instance, in the design of inhibitors for metalloproteases like meprins, the pyrazole scaffold was chosen to rigidify a previously identified tertiary amine scaffold. nih.gov The introduction of acidic carboxyphenyl residues was a rational design choice to target positively charged arginine residues in the active site of meprin β. nih.gov

Influence of Iodine Substitution on Molecular Binding and Recognition

The substitution of a hydrogen atom with iodine at the 4-position of the pyrazole ring significantly impacts the molecule's interaction profile. Halogen atoms, particularly iodine, can participate in a type of non-covalent interaction known as halogen bonding. nih.govnih.gov This occurs due to the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential (a "σ-hole") that can interact favorably with Lewis bases like the oxygen atoms in carbonyl groups or backbone amides of proteins. nih.govnih.gov

The key effects of iodine substitution include:

Increased Selectivity: The specific directional nature of halogen bonds can lead to higher selectivity for a particular target, as the interaction requires precise geometric alignment between the iodine atom and the Lewis base on the protein. researchgate.net

Modulation of π-Electron Distribution: The presence of a halogen atom can alter the electron distribution within the pyrazole ring, which can in turn influence other non-covalent interactions like π-π stacking. nih.gov

However, the introduction of a large atom like iodine can also lead to steric clashes if the binding pocket is not accommodating, and it can increase the compound's lipophilicity, which may have unfavorable effects on its solubility and pharmacokinetic properties. nih.govresearchgate.net

Role of the N-Methyl Group in Modulating Ligand-Target Interactions

The methylation of one of the nitrogen atoms in the pyrazole ring, creating an N-methyl group, has several important consequences for molecular recognition.

Prevents Tautomerization: In unsubstituted pyrazoles, tautomerism can lead to a mixture of isomers in solution, which can complicate SAR studies. The N-methyl group locks the molecule into a single tautomeric form, providing a more defined structure for interaction with a target.

Influences Regioselectivity: The presence of the methyl group directs the substitution pattern during synthesis, allowing for the specific placement of other functional groups. nih.gov

Direct Steric and Hydrophobic Interactions: The N-methyl group itself can participate in hydrophobic interactions within the binding pocket of a target protein. Its size and position can also create steric hindrance, which can either be detrimental or beneficial for binding, depending on the topology of the active site.

In the synthesis of some pyrazole derivatives, the choice of a methyl-substituted hydrazine (B178648) versus an aryl-substituted hydrazine can completely reverse the regioselectivity of the cyclization reaction, highlighting the significant electronic and steric influence of the N-substituent. nih.gov

Impact of the Acetic Acid Side Chain on Interaction Profiles and Functional Outcomes

The acetic acid side chain is a critical component of the 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid scaffold, primarily due to the properties of the carboxylic acid group.

Key Interaction Anchor: The carboxylic acid moiety is a versatile functional group that can act as both a hydrogen bond donor and acceptor. acs.org In its deprotonated carboxylate form, it can form strong ionic interactions with positively charged residues like arginine and lysine (B10760008) in a protein's active site. nih.gov

Influence on Pharmacokinetics: The presence of a carboxylic acid group generally increases the water solubility of a compound. However, it can also lead to rapid metabolism and excretion, and potentially idiosyncratic toxicities. nih.gov This has led to the development of bioisosteric replacements for the carboxylic acid group, such as tetrazoles and sulfonamides, in an effort to improve pharmacokinetic properties while retaining binding affinity. nih.govuvic.ca

Modulation of Acidity (pKa): The acidity of the carboxylic acid can be influenced by other substituents on the pyrazole ring. This pKa value is important as it determines the ionization state of the group at physiological pH, which in turn affects its interaction potential. acs.org

The importance of the acidic nature of this side chain is highlighted in studies of meprin inhibitors, where the introduction of acidic moieties was found to increase activity against meprin β, which has a preference for acidic substrates. nih.gov

Comparative Analysis of Structural Variations within Pyrazole Acetic Acid Derivatives for SAR Elucidation

Systematic SAR studies involve comparing the biological activity of a series of related compounds to understand the contribution of each structural modification. For pyrazole acetic acid derivatives, this could involve:

Varying the Halogen at the 4-Position: Comparing the activity of derivatives with fluorine, chlorine, bromine, and iodine can elucidate the role of halogen size, polarizability, and halogen bonding potential. nih.gov

Modifying the N-Substituent: Replacing the N-methyl group with other alkyl or aryl groups can probe the steric and electronic requirements of the binding pocket at that position. nih.gov

Altering the Acetic Acid Side Chain: Extending or branching the alkyl chain, or replacing the carboxylic acid with bioisosteres, can provide insights into the optimal geometry and physicochemical properties for interaction with the target. nih.gov

Introducing Substituents at Other Positions: Adding functional groups at the 5-position of the pyrazole ring can explore additional binding interactions.

A hypothetical SAR study on a series of pyrazole acetic acid derivatives targeting a specific enzyme is presented in the table below.

| Compound | R1 (N-substituent) | R2 (4-position) | R3 (Side Chain) | IC50 (nM) |

|---|---|---|---|---|

| 1 | -CH3 | -I | -CH2COOH | 15 |

| 2 | -CH3 | -Br | -CH2COOH | 50 |

| 3 | -CH3 | -Cl | -CH2COOH | 120 |

| 4 | -H | -I | -CH2COOH | 85 |

| 5 | -CH3 | -I | -COOH | 250 |

| 6 | -CH3 | -I | -CH2CONH2 | >1000 |

The nature of the halogen at the 4-position is critical, with iodine providing the highest potency, suggesting a favorable halogen bonding interaction.

The N-methyl group is preferred over a proton, indicating a beneficial hydrophobic interaction or the importance of a fixed tautomeric state.

The length of the side chain is important, as removing a methylene (B1212753) group decreases activity.

The carboxylic acid is essential for activity, as replacing it with an amide results in a significant loss of potency.

Advanced Applications and Broader Research Implications Non Biological/non Clinical

2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid as a Versatile Building Block in Complex Organic Synthesis

The unique molecular architecture of this compound, featuring both a reactive iodine atom and a carboxylic acid functional group, establishes it as a versatile and valuable building block for the synthesis of complex organic molecules. The pyrazole (B372694) nucleus is a prominent scaffold in numerous functional molecules, and the substituents on this specific compound enhance its synthetic utility. researchgate.netnbinno.com

The iodine atom at the C-4 position of the pyrazole ring is particularly significant. Halogenated organic molecules, especially iodo-derivatives, are key precursors for creating highly functionalized compounds. researchgate.net The carbon-iodine bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. nbinno.comresearchgate.net This allows for the straightforward introduction of a wide range of aryl, heteroaryl, or alkynyl groups at this position, enabling the construction of intricate molecular skeletons. nbinno.com Furthermore, the acetic acid side chain provides another point for chemical modification, such as conversion to esters, amides, or other derivatives, allowing it to be linked to other molecular fragments. mdpi.com

| Functional Group | Reaction Type | Potential Reagents | Product Type | Reference |

|---|---|---|---|---|

| 4-Iodo Group | Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids, Pd Catalyst | 4-Aryl/Heteroaryl Pyrazole Derivatives | researchgate.net |

| 4-Iodo Group | Sonogashira Coupling | Terminal Alkynes, Pd/Cu Catalysts | 4-Alkynyl Pyrazole Derivatives | researchgate.netarkat-usa.org |

| 4-Iodo Group | C-O Coupling | Alcohols, Cu Catalyst | 4-Alkoxy Pyrazole Derivatives | nih.gov |

| Acetic Acid Group | Esterification | Alcohols, Acid Catalyst | Ester Derivatives | mdpi.com |

| Acetic Acid Group | Amidation | Amines, Coupling Agents | Amide Derivatives | mdpi.com |

Pyrazole derivatives are well-established synthons for constructing more complex heterocyclic systems. mdpi.com The reactivity of the 4-iodopyrazole (B32481) moiety can be harnessed to build fused or linked heterocyclic structures. For instance, intramolecular cyclization reactions following a Sonogashira coupling could yield pyrazolo-fused systems. umich.edu Alternatively, the compound can be used to synthesize linked bi-heterocyclic systems, where the pyrazole ring is connected to another heterocyclic nucleus, such as pyridine, pyrimidine, or thiazole, through a carbon-carbon bond formed at the C-4 position. mdpi.comnih.gov Such novel systems are of great interest in medicinal chemistry and materials science. The synthesis of pyrazole-containing systems like pyrimidobenzimidazoles and pyrazolylpyridones has been demonstrated from other functionalized pyrazole precursors.